molecular formula C9H8N2O2 B8541035 (3-Pyridin-2-yl-isoxazol-4-yl)-methanol

(3-Pyridin-2-yl-isoxazol-4-yl)-methanol

Cat. No. B8541035
M. Wt: 176.17 g/mol
InChI Key: HWDVKSWNHWJTCA-UHFFFAOYSA-N
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Description

(3-Pyridin-2-yl-isoxazol-4-yl)-methanol is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Pyridin-2-yl-isoxazol-4-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Pyridin-2-yl-isoxazol-4-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(3-pyridin-2-yl-1,2-oxazol-4-yl)methanol

InChI

InChI=1S/C9H8N2O2/c12-5-7-6-13-11-9(7)8-3-1-2-4-10-8/h1-4,6,12H,5H2

InChI Key

HWDVKSWNHWJTCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC=C2CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As described for example 323e, 3-pyridin-2-yl-isoxazole-4-carboxylic acid (39.0 g, 200 mmol) was converted, instead of 3-(4-fluoro-phenyl)-isoxazole-4-carboxylic acid, to the title compound (26.8 g, 76%) which was obtained as a white solid. MS: m/e=177.2 [M]+.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods II

Procedure details

As described for example 114g, 3-pyridin-2-yl-isoxazole-4-carboxylic acid (39.0 g, 200 mmol) was converted, instead of 5-methyl-3-pyrimidin-4-yl-isoxazole-4-carboxylic acid, to the title compound (26.8 g, 76%) which was obtained as a white solid. MS: m/e=177.2 [M]−.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods III

Procedure details

To a solution of 3-pyridin-2-yl-isoxazole-4-carboxylic acid (39.0 g, 200 mmol) in THF (480 mL) at −10° C. was added triethylamine (30.7 mL, 220 mmol) and then a solution of ethylchloroformate (20.0 mL, 210 mmol) in THF (120 mL) added keeping the temperature below −5° C. After 1 h the mixture was filtered and the filtrate cooled to −10° C. and a suspension of sodiumborohydride (18.9 g, 500 mmol) in water (200 mL) added over 15 minutes keeping the temperature below −5° C. The mixture was then allowed to warm up to room temperature over 2 h and diluted with aqueous sodium hydroxide (2 N, 100 mL) and extracted with diethylether. The combined organic layers were then washed with water and brine, dried over sodium sulfate and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=1:1 to 1:2) afforded the title product (26.8 g, 76%) which was obtained as white solid. MS: m/e=177.2 [M]+.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
30.7 mL
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
76%

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